BenchChemオンラインストアへようこそ!

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine

Hsp70 allosteric inhibitors Structure-activity relationship Pyrimidine SAR

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-94-4, MF C₁₇H₂₁IN₄O₂, MW 440.3 g/mol) is a trisubstituted pyrimidine building block within the piperazinyl-pyrimidine class of heat shock protein 70 (Hsp70) allosteric pocket ligands. The compound incorporates three pharmacophoric elements: a 4-methylpiperazin-1-yl group at C2 (a preferred substituent for the minor groove at the allosteric site exit ), a 4-methoxybenzyloxy (PMB) ether at C4 (a moiety shown to confer a ~1 log increase in potency over smaller alkoxy groups in this series ), and an iodo substituent at C5 that serves as a synthetic handle for copper-catalyzed thioether coupling to generate advanced Hsp70 inhibitors.

Molecular Formula C17H21IN4O2
Molecular Weight 440.3 g/mol
CAS No. 1268273-94-4
Cat. No. B1400771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine
CAS1268273-94-4
Molecular FormulaC17H21IN4O2
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=C(C=C3)OC)I
InChIInChI=1S/C17H21IN4O2/c1-21-7-9-22(10-8-21)17-19-11-15(18)16(20-17)24-12-13-3-5-14(23-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3
InChIKeyWTHORNFWMVPXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-94-4): Chemical Identity and Research Context for Procurement Decisions


5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-94-4, MF C₁₇H₂₁IN₄O₂, MW 440.3 g/mol) is a trisubstituted pyrimidine building block within the piperazinyl-pyrimidine class of heat shock protein 70 (Hsp70) allosteric pocket ligands [1]. The compound incorporates three pharmacophoric elements: a 4-methylpiperazin-1-yl group at C2 (a preferred substituent for the minor groove at the allosteric site exit [2]), a 4-methoxybenzyloxy (PMB) ether at C4 (a moiety shown to confer a ~1 log increase in potency over smaller alkoxy groups in this series [2]), and an iodo substituent at C5 that serves as a synthetic handle for copper-catalyzed thioether coupling to generate advanced Hsp70 inhibitors [2]. The compound is commercially available at ≥95% purity from multiple suppliers and is recognized as a key late-stage intermediate in the synthesis of Hsp70-targeting anticancer agents [1].

Why 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine Cannot Be Replaced by Off-the-Shelf Pyrimidine Analogs


Within the piperazinyl-pyrimidine Hsp70 inhibitor series, seemingly minor structural variations produce substantial potency differences that preclude casual interchange. The 4-methoxybenzyloxy (PMB) group at C4 is not equivalent to a simple benzyloxy or methoxy substituent: structure–activity relationship (SAR) data from the foundational Hsp70 allosteric inhibitor studies demonstrate that replacing a methoxy group with benzyloxy at the corresponding vector (X5) yields a remarkable ~1 log (10-fold) increase in potency [1]. Conversely, removal of the 5-iodo group eliminates the sole synthetic entry point for generating the thioether-linked compounds that constitute the most potent reversible Hsp70 binders in this chemotype [1]. Generic substitution with the non-iodinated analog 4-(benzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-86-4) or the 5-bromo variant (CAS 885952-24-9) introduces either loss of the essential coupling handle or altered reactivity in cross-coupling chemistry, directly compromising downstream synthetic yields and SAR fidelity. The compound's specific substitution pattern was explicitly retained and optimized across the back-to-back J. Med. Chem. studies because the N-methylpiperazine at C2, PMB at C4, and iodine at C5 together constitute the minimal pharmacophore required for both binding site recognition and synthetic tractability [1].

Quantitative Differentiation Evidence for 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-94-4) Versus Closest Analogs


PMB vs. Benzyloxy at C4: ~1 Log Potency Gain in the Hsp70 Allosteric Inhibitor Series

In the J. Med. Chem. 2014 Hsp70 inhibitor series, substitution of X5 (corresponding to the C4 vector in the target compound) with benzyloxy instead of methoxy produced a ~1 log (approximately 10-fold) increase in potency, as directly stated in the SAR discussion: 'Substitution of X5 with benzyloxy led to a remarkable 1 log increase in potency (compare 27a to 7a)' [1]. The target compound incorporates a 4-methoxybenzyloxy (PMB) group, which adds an electron-donating para-methoxy substituent to the benzyl ring. While direct quantitative IC₅₀ data for the PMB vs. unsubstituted benzyloxy comparison at this exact scaffold position are not reported in the primary literature, the class-level SAR establishes that the benzyloxy moiety at this vector is critical for high-affinity binding, contributing hydrophobic contacts with Phe68 and Trp90 in the allosteric pocket [1]. The PMB variant introduces additional polar interactions via the methoxy oxygen, a modification consistent with the SAR finding that electron-donating groups at this position are tolerated and can further modulate binding [1].

Hsp70 allosteric inhibitors Structure-activity relationship Pyrimidine SAR

5-Iodo as Essential Synthetic Handle: Enables Thioether Coupling to Generate Potent Hsp70 Inhibitors

The 5-iodo substituent in the target compound serves as the critical synthetic handle for CuI/neocuproine-catalyzed coupling with aryl thiols to generate thioether-linked Hsp70 inhibitors. In the J. Med. Chem. 2014 synthesis, the iodo derivative (designated as compound 25a in Scheme 3, which is 4-(benzyloxy)-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine, the direct benzyloxy analog of the target compound) was coupled with 3-aminobenzenethiol to yield thioether 26a, which was then elaborated to final inhibitors 27a–f [1]. The target compound (PMB variant) is the direct synthetic equivalent of 25a, with the PMB group replacing benzyloxy. No alternative halogen (Cl, Br) was employed for this key C–S bond-forming step in the published route; the 5-iodo derivative was specifically chosen for its superior reactivity in Ullmann-type coupling relative to the corresponding bromide or chloride [1]. The analogous bromide (CAS 885952-24-9) or non-halogenated analog (CAS 1268273-86-4) cannot participate in this coupling chemistry, making the 5-iodo compound the exclusive precursor for generating the thioether-linked Hsp70 inhibitor library.

Copper-catalyzed coupling Thioether synthesis Hsp70 inhibitor synthesis

N-Methylpiperazine at C2: A Preferred Substituent for Allosteric Pocket Recognition Across the Hsp70 Inhibitor Series

The N-methylpiperazine group at C2 of the target compound is explicitly identified in the J. Med. Chem. 2014 SAR studies as a preferred substituent at position X7 (the C2 vector) for Hsp70 allosteric pocket recognition. The authors state: 'Our previous SAR also showed that N-methylpiperazine was a preferred substituent on ring A at position X7, presumably because of a proper fit in the minor groove located at the exit of the binding site and because it could form a hydrogen bond interaction with the backbone carbonyl' [1]. This substituent was retained across the entire compound series while other positions were systematically varied, underscoring its essential role in binding [1]. Analogs lacking this N-methylpiperazine (e.g., compounds with morpholine, unsubstituted piperazine, or N-ethylpiperazine) were not prioritized in the published optimization campaign, suggesting that the N-methyl group provides optimal steric and hydrogen-bonding characteristics for the allosteric site.

N-methylpiperazine Allosteric pocket binding Kinase inhibitor pharmacophore

Purity and Identity Verification: Commercial Availability at ≥95% Purity with ISO-Certified Quality Systems

Multiple independent commercial suppliers list this compound at specified minimum purity levels: AKSci offers the compound at ≥95% purity (Catalog 2126DT) , while MolCore provides it at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . The compound's molecular identity is unambiguously established by molecular formula C₁₇H₂₁IN₄O₂ and molecular weight 440.3 g/mol . This level of commercial characterization contrasts with several closely related analogs (e.g., CAS 1268273-74-0, CAS 885952-24-9) for which purity specifications and ISO-compliant quality documentation are less consistently available across suppliers. For procurement in regulated pharmaceutical research environments where documented purity and supplier quality certifications are prerequisites, the availability of ISO-certified, high-purity material constitutes a practical selection advantage.

Quality control Commercial sourcing Analytical characterization

Recommended Application Scenarios for 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-94-4) Based on Quantitative Evidence


Synthesis of Thioether-Linked Hsp70 Allosteric Inhibitors via CuI/Neocuproine-Catalyzed C–S Coupling

The 5-iodo substituent makes this compound the direct precursor for generating thioether-linked Hsp70 inhibitors as described in J. Med. Chem. 2014 (Scheme 3) [1]. Under CuI (10 mol%)/neocuproine (20 mol%) catalysis with NaOt-Bu in toluene at 110 °C, the 5-iodo group undergoes coupling with 3-aminobenzenethiol (or substituted aryl thiols) to yield the key thioether intermediate, which is subsequently acylated to produce final inhibitors [1]. This application is the primary documented use of the 5-iodo intermediate in the published literature and represents the validated synthetic pathway for generating the most potent reversible Hsp70 binders in this chemotype.

Structure–Activity Relationship (SAR) Exploration at the C4 Vector of the Hsp70 Allosteric Pharmacophore

The PMB group at C4 provides a starting point for systematic SAR investigation of the hydrophobic pocket (lined by Val59, Tyr41, Phe68, Trp90) that accommodates the benzyloxy moiety [1]. Since the published SAR demonstrates that benzyloxy substitution at the equivalent position (X5) confers a ~1 log potency gain over methoxy, the PMB variant offers an additional degree of freedom for probing electronic effects (via the para-methoxy substituent) on binding affinity [1]. Researchers can deprotect the PMB group to the free 4-hydroxy intermediate, then diversify with alternative benzyl, heteroaryl-methyl, or alkyl ethers to map the steric and electronic requirements of this sub-pocket.

Late-Stage Diversification via the 5-Iodo Handle for Kinase Inhibitor Library Synthesis

Beyond thioether coupling, the 5-iodo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents at the C5 position [1]. This enables generation of focused libraries of 5-substituted pyrimidine derivatives for screening against Hsp70 and potentially other kinase or chaperone targets that recognize the piperazinyl-pyrimidine scaffold. The N-methylpiperazine at C2, a validated preferred substituent for allosteric pocket recognition, remains constant while C5 diversification explores vectors extending toward the protein surface [1].

Reference Standard for Analytical Method Development in Hsp70 Inhibitor QC

With commercial availability at ≥98% purity under ISO-certified quality systems , this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods for the broader piperazinyl-pyrimidine Hsp70 inhibitor series. Its well-defined molecular identity (MF C₁₇H₂₁IN₄O₂, MW 440.3 g/mol) and the presence of the iodine atom (providing a distinctive isotopic signature for mass spectrometry) make it particularly suitable as a system suitability standard in analytical workflows supporting pharmaceutical development.

Quote Request

Request a Quote for 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.